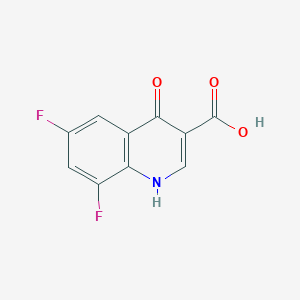

6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6,8-difluoro-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F2NO3/c11-4-1-5-8(7(12)2-4)13-3-6(9(5)14)10(15)16/h1-3H,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUJKVJSPRDGSJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C(=CN2)C(=O)O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601233381 | |

| Record name | 6,8-Difluoro-4-hydroxy-3-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601233381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228728-19-6 | |

| Record name | 6,8-Difluoro-4-hydroxy-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=228728-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,8-Difluoro-4-hydroxy-3-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601233381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Core Chemical Properties of 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid

An In-depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction

6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid is a highly functionalized heterocyclic compound belonging to the quinolone class of molecules. The quinolone framework, particularly the 4-quinolone-3-carboxylic acid motif, is recognized as a "privileged structure" in medicinal chemistry.[1] This designation stems from its recurring presence in a multitude of clinically successful antibacterial agents, such as the fluoroquinolones, and its increasing exploration for other therapeutic applications including anticancer and anti-HIV therapies.[1][2]

This guide provides an in-depth analysis of the core chemical properties of this compound, intended for researchers, medicinal chemists, and drug development professionals. We will delve into its synthesis, structural characteristics, spectral properties, and reactivity, providing field-proven insights and detailed experimental protocols. The presence of two fluorine atoms on the benzene ring, combined with the carboxylic acid and hydroxyl groups on the pyridine ring, imparts unique electronic properties and multiple reaction handles, making it a valuable building block for the synthesis of novel therapeutic agents.

| Property | Value | Source |

| IUPAC Name | 6,8-difluoro-4-oxo-1H-quinoline-3-carboxylic acid | [3] |

| CAS Number | 228728-19-6 | [3][4] |

| Molecular Formula | C₁₀H₅F₂NO₃ | [3][4] |

| Molecular Weight | 225.15 g/mol | [4] |

| Synonyms | 6,8-Difluoro-4-hydroxy-quinoline-3-carboxylic acid, 6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid | [3] |

| InChI Key | SUJKVJSPRDGSJX-UHFFFAOYSA-N | [3] |

PART 1: Synthesis and Mechanistic Insights

The most prominent and versatile method for constructing the 4-hydroxyquinoline core of this molecule is the Gould-Jacobs reaction .[5][6] First reported in 1939, this reaction remains a cornerstone of quinoline synthesis due to its reliability and adaptability.[7][8] The reaction proceeds through a sequence of condensation, thermal cyclization, and hydrolysis.

The Gould-Jacobs Reaction Pathway

The synthesis begins with a nucleophilic substitution reaction between an appropriately substituted aniline—in this case, 2,4-difluoroaniline —and an electrophilic three-carbon unit, typically diethyl ethoxymethylenemalonate (DEEM) . This is followed by a high-temperature intramolecular cyclization to form the quinoline ring system.[7] The final step involves the saponification (hydrolysis) of the resulting ethyl ester to yield the target carboxylic acid.

Caption: Synthetic workflow for this compound via the Gould-Jacobs reaction.

Mechanistic Considerations

The Gould-Jacobs reaction mechanism involves several distinct transformations:

-

Condensation: The reaction initiates with a nucleophilic attack from the nitrogen of the aniline onto the electron-deficient β-carbon of DEEM, followed by the elimination of ethanol to form the stable anilidomethylenemalonate intermediate.[7]

-

Electrocyclization: The critical ring-forming step is a thermally induced 6-electron electrocyclization. This intramolecular reaction requires significant thermal energy (typically >250 °C) to overcome the activation barrier, leading to the formation of the quinoline ring.[8] The use of high-boiling inert solvents like diphenyl ether or Dowtherm A is crucial to achieve the necessary temperatures and improve yields.[8]

-

Tautomerization & Aromatization: The cyclized intermediate rapidly tautomerizes to the more stable aromatic 4-hydroxyquinoline system.

Caption: Simplified mechanism of the Gould-Jacobs reaction.

Experimental Protocols

Protocol 1: Classical Thermal Synthesis [7][8]

-

Expertise & Causality: This protocol relies on achieving a very high temperature for the cyclization step. The choice of a high-boiling, inert solvent like diphenyl ether is critical; it acts as a heat-transfer medium to ensure uniform heating above 250 °C, which is necessary to drive the energetically demanding electrocyclization. Without it, localized overheating and decomposition can occur, drastically reducing the yield.[8]

-

Step 1: Condensation. In a round-bottom flask fitted with a condenser, combine 2,4-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 120-130 °C for 1.5 hours. Monitor the reaction by TLC until the aniline is consumed. The ethanol byproduct can be removed under reduced pressure.

-

Step 2: Cyclization. Add the crude intermediate from Step 1 to a flask containing a high-boiling solvent (e.g., diphenyl ether). Heat the solution to 250-260 °C and maintain this temperature for 30-45 minutes. The cyclization product, ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate, will often precipitate upon cooling.

-

Step 3: Isolation & Purification. Cool the mixture and dilute with hexane to fully precipitate the product. Collect the solid by vacuum filtration, wash thoroughly with hexane to remove the high-boiling solvent, and dry. The crude ester can be recrystallized from ethanol or purified by column chromatography.

-

Step 4: Hydrolysis. Suspend the dried ethyl ester (1.0 eq) in a 10% aqueous solution of sodium hydroxide (3.0 eq). Heat the mixture to reflux for 2 hours, or until TLC indicates complete consumption of the ester.

-

Step 5: Precipitation. Cool the reaction mixture to room temperature and carefully acidify with concentrated HCl until the pH is ~2. The target carboxylic acid will precipitate as a solid.

-

Step 6: Final Purification. Collect the solid by vacuum filtration, wash with cold deionized water to remove inorganic salts, and dry under vacuum to yield this compound.

Protocol 2: Microwave-Assisted Synthesis [7]

-

Expertise & Causality: Microwave synthesis offers a significant advantage by directly and efficiently coupling energy with the polar molecules in the reaction. This leads to rapid, uniform heating and dramatically reduces reaction times from hours to minutes.[7] This method avoids the need for difficult-to-remove high-boiling solvents and often results in higher yields by minimizing thermal decomposition.

-

Step 1: Reaction Setup. In a 5 mL microwave vial, add 2,4-difluoroaniline (1.0 mmol) and diethyl ethoxymethylenemalonate (DEEM) (3.0 mmol). The excess DEEM serves as both a reagent and a solvent.

-

Step 2: Microwave Irradiation. Seal the vial and place it in a microwave reactor. Heat the mixture to 220 °C and hold for 15 minutes.

-

Step 3: Isolation. After the reaction, cool the vial to room temperature. The product, ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate, should precipitate. Filter the solid and wash with cold acetonitrile.

-

Step 4: Hydrolysis. Perform hydrolysis as described in steps 4-6 of the classical protocol.

PART 2: Structural and Physicochemical Properties

Keto-Enol Tautomerism

A key feature of 4-hydroxyquinolines is their existence as a tautomeric mixture of the 4-hydroxy (enol) form and the 4-oxo (keto) form, officially named 1,4-dihydro-4-oxoquinoline.[3][5] In the solid state and in most solvents, the equilibrium strongly favors the keto tautomer due to the formation of a stable, conjugated amide-like system. This tautomerism is critical as it influences the molecule's hydrogen bonding capabilities, solubility, and interactions with biological targets.

Caption: Tautomeric equilibrium of the 4-hydroxyquinoline core.

Electronic Effects of Fluoro Substituents

The two fluorine atoms at positions C6 and C8 exert a strong influence on the molecule's chemical properties.

-

Inductive Effect: As highly electronegative atoms, they withdraw electron density from the benzene ring through the sigma bonds. This effect increases the acidity of the carboxylic acid proton and the N-H proton in the keto tautomer.

-

Mesomeric Effect: Fluorine can donate electron density via its lone pairs into the aromatic π-system. However, for halogens, the inductive effect typically dominates.

-

Reactivity: The overall electron-withdrawing nature deactivates the benzene ring towards electrophilic aromatic substitution.

| Predicted Physicochemical Property | Value | Note |

| pKa (Carboxylic Acid) | ~3.5 - 4.5 | Predicted to be more acidic than benzoic acid (4.2) due to electron-withdrawing F and quinolone ring. |

| pKa (Phenolic/Enolic OH) | ~7.5 - 8.5 | Influenced by the electron-withdrawing groups. |

| cLogP | ~1.5 - 2.5 | Represents the lipophilicity of the molecule. |

(Note: These are estimated values based on the structure and may vary from experimental results.)

PART 3: Spectral Characterization

Spectroscopic analysis is essential for confirming the structure of the synthesized molecule. The following data are predicted based on the known spectral properties of the constituent functional groups.[9][10][11]

| Spectroscopy | Feature | Expected Region / Shift | Rationale |

| FTIR | O-H Stretch (Carboxylic Acid) | 3300 - 2500 cm⁻¹ (very broad) | Characteristic broad absorption due to strong hydrogen-bonded dimers.[9] |

| C=O Stretch (Keto & Acid) | 1720 - 1680 cm⁻¹ (strong) | Overlapping peaks from the C4-keto group and the C3-carboxylic acid carbonyl.[9] | |

| C=C & C=N Stretch | 1620 - 1500 cm⁻¹ (multiple) | Aromatic and heterocyclic ring stretching vibrations. | |

| C-O Stretch (Carboxylic Acid) | 1320 - 1210 cm⁻¹ (strong) | Stretching vibration of the carboxylic C-O bond.[9] | |

| C-F Stretch | 1250 - 1100 cm⁻¹ (strong) | Stretching vibrations of the aryl-fluorine bonds. | |

| ¹H NMR | COOH | δ 12.0 - 14.0 ppm (s, br) | Deshielded, exchangeable proton of the carboxylic acid. |

| N-H (Keto form) | δ 11.0 - 12.0 ppm (s, br) | Deshielded, exchangeable proton of the amide-like nitrogen. | |

| H-2 | δ 8.8 - 9.0 ppm (s) | Singlet, highly deshielded by adjacent N and C=O group. | |

| H-5 | δ 7.8 - 8.0 ppm (d or dd) | Aromatic proton ortho to the ring fusion. | |

| H-7 | δ 7.4 - 7.6 ppm (dd or t) | Aromatic proton coupled to both F-6 and F-8. | |

| ¹³C NMR | C=O (Carboxylic Acid) | δ 165 - 175 ppm | Carbonyl carbon of the carboxylic acid. |

| C-4 (Keto C=O) | δ 175 - 185 ppm | Carbonyl carbon of the quinolone ring. | |

| C-6 & C-8 | δ 150 - 165 ppm (d, ¹JCF) | Carbons directly attached to fluorine, showing large one-bond C-F coupling. | |

| Aromatic & Heterocyclic C | δ 100 - 150 ppm | Multiple signals for the remaining carbons, with smaller C-F couplings observable. | |

| Mass Spec (ESI-) | [M-H]⁻ | m/z 224.02 | Deprotonated molecular ion. |

| [M-H-CO₂]⁻ | m/z 180.03 | Loss of carbon dioxide from the parent ion. |

PART 4: Chemical Reactivity and Potential Applications

The multiple functional groups of this compound make it a versatile platform for further chemical modification.

Key Reaction Sites

-

Carboxylic Acid Group: This is the most versatile handle for derivatization. It can readily undergo:

-

Amide Formation: Coupling with various amines using standard peptide coupling reagents (e.g., EDC, HATU) to generate a library of amides.

-

Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via the acid chloride.

-

-

4-Hydroxy/4-Oxo Group: While the keto form dominates, the enolic oxygen can be targeted for:

-

O-Alkylation: Reaction with alkyl halides in the presence of a base to form 4-alkoxy derivatives.

-

-

Quinoline Ring: The N-H of the 4-oxo tautomer can be alkylated, a common strategy in the synthesis of fluoroquinolone antibiotics.

Caption: Potential derivatization pathways for the title compound.

Applications in Drug Discovery

This molecule is not just a chemical curiosity; it is a strategic starting material for developing new drugs.

-

Antibacterial Agents: The core structure is closely related to fluoroquinolone antibiotics. Further modification, such as adding a cyclopropyl group at N-1 and a piperazine ring at C-7 (requiring a different starting aniline), could lead to potent antibacterial compounds.

-

Anticancer Agents: Many quinoline derivatives have shown significant antiproliferative activity.[12][13] The carboxylic acid can be used to attach pharmacophores that target specific enzymes or receptors in cancer cells. For instance, quinoline-based compounds have been developed as inhibitors of protein kinase CK2.[14]

-

Other Therapeutic Areas: The versatility of the quinoline scaffold has led to its investigation for a wide range of biological activities, including antiviral, anti-inflammatory, and antimalarial properties.[2] this compound serves as an excellent scaffold to explore these possibilities.

Conclusion

This compound is a compound of significant interest due to its robust synthesis via the Gould-Jacobs reaction and its strategic position as a "privileged" scaffold in medicinal chemistry. Its chemical properties are dominated by the interplay of the 4-oxo-3-carboxylic acid moiety and the electron-withdrawing fluorine substituents. Understanding its synthesis, tautomerism, spectral characteristics, and reactivity is crucial for leveraging its potential. As a versatile building block, it provides researchers and drug development professionals with a powerful platform for the rational design and synthesis of novel, biologically active molecules for a wide array of therapeutic targets.

References

-

Wikipedia Contributors. (2023). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link][5]

-

Wrobel, Z., & Kwit, M. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Retrieved from [Link][8]

-

Singh, S., et al. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved from [Link][15]

-

Merck & Co. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link][6]

-

Kumar, A., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry. Retrieved from [Link][12]

-

Al-Ostath, A., et al. (2023). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. ResearchGate. Retrieved from [Link][13]

-

PubChem. (n.d.). Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link][16]

-

Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link][14]

-

Abdel-Hafez, A. A. (2001). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archives of Pharmacal Research. Retrieved from [Link][17]

-

Moganeradj, K., et al. (2021). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Retrieved from [Link][2]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link][9]

-

Dhiman, P., et al. (2015). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Future Medicinal Chemistry. Retrieved from [Link][1]

-

Wiley Science Solutions. (n.d.). 4-oxo-1,4-dihydroquinoline-3-carboxylic acid. SpectraBase. Retrieved from [Link][11]

Sources

- 1. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 3. This compound [cymitquimica.com]

- 4. This compound | 228728-19-6 | DJA72819 [biosynth.com]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. Gould-Jacobs Reaction [drugfuture.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. 8-HYDROXYQUINOLINE-7-CARBOXYLIC ACID(19829-79-9) 13C NMR spectrum [chemicalbook.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. iipseries.org [iipseries.org]

- 16. Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate | C12H9F2NO3 | CID 2798043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract: 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid is a member of the quinolone class, a scaffold of significant interest in medicinal chemistry due to its prevalence in potent antibacterial agents.[1] The physicochemical properties of any active pharmaceutical ingredient (API) candidate are fundamental to its journey through drug discovery and development, governing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. This guide provides a comprehensive technical overview of the core physicochemical characteristics of this specific difluoroquinolone derivative. We delve into the theoretical and practical aspects of its molecular structure, acidity, solubility, lipophilicity, and spectroscopic signature. By synthesizing established analytical methodologies with expert insights, this document serves as a vital resource for researchers, chemists, and drug development professionals engaged in the characterization of this and related compounds.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to confirm its identity and structure. This compound (CAS: 228728-19-6) is a rigid, planar molecule featuring a fluorinated quinolone core, a C3-carboxylic acid, and a C4-hydroxyl group.[1][2][3][4] The two fluorine atoms at positions 6 and 8 are expected to significantly modulate the electronic properties and metabolic stability of the molecule. The presence of both a carboxylic acid and a basic quinoline nitrogen atom makes it a zwitterionic compound, whose overall charge is highly dependent on pH.

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 228728-19-6 | [1][2][3][4] |

| Molecular Formula | C₁₀H₅F₂NO₃ | [1][2][3] |

| Molecular Weight | 225.15 g/mol | [1] |

| InChI Key | SUJKVJSPRDGSJX-UHFFFAOYSA-N | [2][5] |

| Canonical SMILES | C1=C(C=C(C2=C1C(=O)C(=CN2)C(=O)O)F)F | [1] |

| Synonyms | 6,8-difluoro-4-oxo-1H-quinoline-3-carboxylic Acid, 6,8-difluoro-4-hydroxy-3-quinolinecarboxylic acid | [2] |

Core Physicochemical Properties

Acidity (pKa)

Expertise & Experience: The pKa values of a molecule are arguably its most critical physicochemical parameters. They dictate the extent of ionization at any given pH, which in turn governs solubility, membrane permeability, and interactions with biological targets. For this compound, we anticipate two primary ionization centers: the C3-carboxylic acid (acidic) and the quinoline nitrogen (basic). The electron-withdrawing effects of the fluorine atoms and the quinolone ring will lower the pKa of the carboxylic acid, making it more acidic than a typical aliphatic carboxylic acid. Conversely, the same electron-withdrawing effects will decrease the basicity of the quinoline nitrogen.

Trustworthiness: While computational models can predict pKa values, experimental determination is the gold standard for accuracy. Potentiometric titration is a robust and self-validating method. The resulting titration curve provides a direct measurement of the pH at which the acidic and basic moieties are 50% ionized.

Experimental Protocol: pKa Determination by Potentiometric Titration

-

Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a co-solvent system (e.g., 20% Methanol/Water) to ensure complete dissolution.

-

Instrumentation Setup: Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).

-

Acidic pKa Titration: Titrate the solution with a standardized solution of 0.1 M NaOH, adding small, precise aliquots (e.g., 0.02 mL). Record the pH after each addition, allowing the reading to stabilize.

-

Basic pKa Titration: In a separate experiment, titrate a fresh solution of the compound with a standardized solution of 0.1 M HCl to determine the pKa of the basic nitrogen.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. The first derivative of this curve can be used to precisely locate the equivalence points.

Caption: Workflow for pKa determination via potentiometric titration.

Aqueous Solubility

Expertise & Experience: Solubility is a critical hurdle in drug development. Poor aqueous solubility can lead to low bioavailability and challenging formulation development. Given its rigid aromatic structure, this compound is predicted to have low intrinsic solubility. However, as a zwitterionic compound, its solubility will be highly pH-dependent, exhibiting a "U-shaped" profile with minimum solubility at its isoelectric point and higher solubility at low and high pH values where it exists as the cationic or anionic species, respectively.

Trustworthiness: The shake-flask method is the benchmark for determining thermodynamic equilibrium solubility. By ensuring a saturated solution is in equilibrium with excess solid, this method provides a reliable and reproducible measure. Analysis of the supernatant by a validated HPLC-UV method ensures that only the dissolved compound is quantified.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

-

System Preparation: Prepare a series of buffers (e.g., pH 2.0, 5.0, 7.4, 9.0) to assess pH-dependent solubility.

-

Incubation: Add an excess amount of the solid compound to each buffer in a glass vial. This ensures that a saturated solution is formed.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium. The choice of time should be validated by ensuring the concentration does not change between two later time points (e.g., 24h and 48h).

-

Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the excess solid.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute it with mobile phase, and analyze its concentration using a pre-validated HPLC-UV method against a standard curve.

Caption: Shake-flask method for determining thermodynamic solubility.

Lipophilicity (LogP / LogD)

Expertise & Experience: Lipophilicity, the affinity of a compound for a lipid-like environment, is a key determinant of its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH. For an ionizable molecule like this one, LogD is more physiologically relevant. The LogD will be maximal at the isoelectric point and will decrease as the molecule becomes more charged and, therefore, more hydrophilic.

Trustworthiness: The shake-flask method using an n-octanol/water system is the traditional and most reliable method for determining LogP/D. The self-validating nature of this protocol comes from analyzing both phases (octanol and aqueous) to ensure mass balance, confirming that the compound has not degraded or adsorbed to the container surfaces.

Experimental Protocol: Lipophilicity by Shake-Flask Method

-

Phase Preparation: Pre-saturate n-octanol with buffered water (e.g., PBS at pH 7.4) and vice-versa by mixing and allowing them to separate overnight. This prevents volume changes during the experiment.

-

Partitioning: Add a known amount of the compound to a vial containing known volumes of the pre-saturated n-octanol and buffer.

-

Equilibration: Shake the vial for several hours to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a validated HPLC-UV method.

-

Calculation: Calculate LogD₇.₄ using the formula: LogD = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for unequivocal structure confirmation and purity assessment.

Table 2: Summary of Analytical Characterization Methods

| Technique | Purpose | Key Insights & Protocol Outline |

| ¹H, ¹³C, ¹⁹F NMR | Structure Confirmation & Purity | Rationale: Provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atoms. Protocol: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H, ¹³C, and ¹⁹F spectra. The ¹⁹F NMR will be crucial for confirming the fluorine substitutions. |

| HRMS | Elemental Composition | Rationale: Provides a highly accurate mass measurement, allowing for the determination of the elemental formula. Protocol: Analyze the sample via ESI-TOF or Orbitrap MS. The measured m/z should match the theoretical exact mass of the protonated/deprotonated molecule (e.g., [M+H]⁺ or [M-H]⁻) within a narrow tolerance (< 5 ppm). |

| UV-Vis Spectroscopy | Concentration Measurement | Rationale: The quinolone core is a strong chromophore. Determining its maximum absorbance wavelength (λₘₐₓ) is vital for developing quantitative analytical methods (e.g., for solubility studies). Protocol: Scan a dilute solution of the compound in a relevant solvent (e.g., methanol or PBS) from 200-400 nm to identify the λₘₐₓ. |

| Melting Point | Purity & Solid Form Indicator | Rationale: A sharp melting point over a narrow range is a classic indicator of high purity. Protocol: Use a standard capillary melting point apparatus. A high melting point, potentially with decomposition, is expected for this rigid, hydrogen-bonded structure.[6] |

Summary and Implications

The physicochemical properties of this compound define its behavior in both chemical and biological systems. This guide has outlined the critical parameters—pKa, solubility, and lipophilicity—and provided robust, field-proven protocols for their determination.

Table 3: Summary of Physicochemical Properties

| Property | Expected Characteristics | Implication for Drug Development |

| Acidity (pKa) | Zwitterionic, with an acidic pKa (carboxylic acid) and a basic pKa (quinoline N). | Governs solubility and receptor binding. The ionization state at physiological pH (7.4) is critical for ADME properties. |

| Solubility | Low intrinsic solubility, highly pH-dependent. | May require formulation strategies such as salt formation or pH adjustment to achieve adequate bioavailability for oral administration. |

| Lipophilicity (LogD) | pH-dependent, likely moderately lipophilic at physiological pH. | Will influence membrane permeability and absorption. Must be balanced to avoid poor absorption (too low) or high metabolic clearance (too high). |

| Solid State | Likely a crystalline solid with a high melting point. | Solid form can impact stability, dissolution rate, and manufacturability. Polymorph screening may be necessary. |

Future research should focus on the experimental determination of these properties, followed by in-depth solid-state characterization (polymorphism, crystallinity) and chemical stability studies under various stress conditions (pH, light, temperature) to build a complete profile for potential drug development.

References

-

PubChem. (n.d.). Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (n.d.). 6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid. Retrieved from [Link]

Sources

- 1. This compound | 228728-19-6 | DJA72819 [biosynth.com]

- 2. This compound [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. This compound,(CAS# 228728-19-6)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 6. 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-hydroxy-4-oxo-3-quinolinecarboxylic Acid | 154093-72-8 [chemicalbook.com]

An In-depth Technical Guide to 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid (CAS 228728-19-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid is a fluorinated quinolone derivative with significant potential in antibacterial research. The strategic placement of fluorine atoms at the C-6 and C-8 positions of the quinoline core is a key structural motif known to enhance antibacterial potency and influence pharmacokinetic properties. This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, a proposed synthesis pathway, its likely mechanism of action as a bacterial topoisomerase inhibitor, and detailed experimental protocols for its preparation and evaluation. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel antibacterial agents.

Introduction and Significance

Quinolone carboxylic acids are a cornerstone of antibacterial therapy, with fluoroquinolones representing a significant advancement in this class. The introduction of a fluorine atom at the C-6 position has been shown to dramatically increase antibacterial potency[1]. Further substitution, such as the addition of a fluorine atom at the C-8 position, can modulate the activity spectrum and pharmacokinetic profile[2]. This compound, belonging to this promising class of compounds, is a valuable scaffold for the development of new antibacterial agents. Its structural similarity to established fluoroquinolones suggests a mechanism of action involving the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication[2]. This guide will delve into the technical details of this compound, providing a roadmap for its synthesis and biological evaluation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 228728-19-6 | [3][4] |

| Molecular Formula | C₁₀H₅F₂NO₃ | [3][4] |

| Molecular Weight | 225.15 g/mol | [3] |

| Appearance | Solid (predicted) | [5] |

| InChI | InChI=1S/C10H5F2NO3/c11-4-1-5-8(7(12)2-4)13-3-6(9(5)14)10(15)16/h1-3H,(H,13,14)(H,15,16) | [4] |

| InChI Key | SUJKVJSPRDGSJX-UHFFFAOYSA-N | [4] |

| SMILES | C1=C(C=C(C2=C1C(=O)C(=CN2)C(=O)O)F)F | [3] |

Synthesis Pathway

A proposed multi-step synthesis is outlined below:

Caption: Proposed synthesis of this compound.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of the Intermediate Enamine

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-difluoroaniline (1.0 eq) in a suitable solvent such as ethanol.

-

Add diethyl ethoxymethylenemalonate (1.05 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude intermediate enamine.

Step 2: Thermal Cyclization to Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate

-

Place the crude enamine intermediate in a high-boiling point solvent, such as Dowtherm A or diphenyl ether.

-

Heat the mixture to a high temperature (typically 240-260 °C) to induce cyclization.

-

Maintain the temperature for 30-60 minutes.

-

Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

-

Collect the solid product by filtration, wash with hexane, and dry to obtain crude ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 3: Hydrolysis to this compound

-

Suspend the purified ethyl ester in an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.

-

Heat the mixture to reflux for 1-2 hours until the ester is fully hydrolyzed (monitor by TLC).

-

Cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3 to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum to yield the final product.

Biological Activity and Mechanism of Action

While specific biological data for this compound is not extensively published, its structural features strongly suggest it functions as an antibacterial agent. The fluoroquinolone scaffold is a well-established pharmacophore that targets bacterial type II topoisomerases, namely DNA gyrase (GyrA and GyrB subunits) and topoisomerase IV[2].

Proposed Mechanism of Action:

The compound is expected to form a stable ternary complex with the bacterial topoisomerase and DNA. This complex traps the enzyme in its cleavage-competent state, leading to double-stranded DNA breaks. The accumulation of these breaks is lethal to the bacterium as it disrupts DNA replication, transcription, and repair processes. A supplier of this compound, Biosynth, notes that it inhibits the bacterial enzymes GyrA and GyrB[3].

Caption: Proposed mechanism of antibacterial action.

Analytical Characterization

Unambiguous characterization of the synthesized compound is critical. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure. The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by the fluorine atoms. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid and the quinolone ketone (around 1650-1720 cm⁻¹), and C-F bonds.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the compound. The ethyl ester of the target molecule shows a molecular ion peak at m/z 253.2 on PubChem, which can be a useful reference during synthesis[7].

-

Purity Analysis: High-performance liquid chromatography (HPLC) should be used to determine the purity of the final compound.

Experimental Protocols for Biological Evaluation

To assess the antibacterial potential of this compound, the following standard microbiological assays are recommended.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Preparation of Bacterial Inoculum: Culture the desired bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth medium.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no bacteria) controls.

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol: DNA Gyrase Inhibition Assay

-

Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), DNA gyrase enzyme, and the appropriate reaction buffer.

-

Compound Addition: Add varying concentrations of this compound to the reaction mixtures. Include a known DNA gyrase inhibitor (e.g., ciprofloxacin) as a positive control and a no-compound control.

-

Incubation: Incubate the reactions at 37 °C for 1 hour to allow for the supercoiling reaction to proceed.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. Inhibition of DNA gyrase will be observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-compound control.

Conclusion

This compound is a promising scaffold for the development of novel antibacterial agents. Its synthesis is achievable through established chemical routes, and its biological activity can be readily assessed using standard microbiological and biochemical assays. This technical guide provides a solid foundation for researchers to explore the full potential of this and related compounds in the ongoing search for new treatments for bacterial infections. Further research is warranted to fully elucidate its spectrum of activity, in vivo efficacy, and safety profile.

References

- Chu, D. T., Fernandes, P. B., Maleczka, R. E., Jr, Nordeen, C. W., & Pernet, A. G. (1987). Synthesis and structure-activity relationship of 1-aryl-6,8-difluoroquinolone antibacterial agents. Journal of Medicinal Chemistry, 30(3), 504–509.

- Lander, R. J., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(14), 6035-6054.

- Domagala, J. M., et al. (1988). 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents. U.S.

-

PubChem. (n.d.). Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

- Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(suppl_1), 13-20.

- Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685-706.

- Senthilkumar, P., et al. (2003). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. European Journal of Medicinal Chemistry, 38(11-12), 1001-1004.

- Suay-Garcia, B., et al. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. Pharmaceuticals, 15(7), 834.

- Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids. (1987). EP0245690A1.

- Bueso-Bordils, J. I., et al. (2017). Topological pattern for the search of new active drugs against methicillin resistant Staphylococcus aureus. European Journal of Medicinal Chemistry, 138, 807-815.

- Patel, D. B., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.

- Marković, V., et al. (2022). Synthesis and biological evaluation of new quinoline-4-carboxylic acid-chalcone hybrids as dihydroorotate dehydrogenase inhibitors. Archiv der Pharmazie, e2200374.

- Fülöp, F., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(16), 4987.

- Saeed, A., et al. (2017). Synthesis and biological evaluation of new quinoline-4-carboxylic acid derivatives. Medicinal Chemistry Research, 26(3), 543-555.

- Wang, D. C., et al. (2008). Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2363.

- Olaru, A., et al. (2012). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Revista de Chimie, 63(1), 58-62.

- Abdel-Aziz, A. A., et al. (2015). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(17), 3569-3573.

- Al-Salahi, R., et al. (2019). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 24(9), 1698.

- Forgács, A., et al. (2021). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 26(11), 3195.

- Mathew, B., et al. (2015). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Journal of the Serbian Chemical Society, 80(11), 1365-1376.

- Reissert, A. (1943). 3-hydroxyquinoline. Organic Syntheses, 23, 42.

- Li, Q., et al. (2010). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry, 53(8), 3246-3250.

- Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(18), 7450-7469.

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 228728-19-6 | DJA72819 [biosynth.com]

- 4. This compound [cymitquimica.com]

- 5. Synthesis and structure-activity relationship of 1-aryl-6,8-difluoroquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate | C12H9F2NO3 | CID 2798043 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid is a halogenated quinoline derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, including the quinoline core, carboxylic acid moiety, and fluorine substituents, suggest potential applications as a scaffold for developing novel therapeutic agents. A thorough understanding of its molecular structure is paramount for structure-activity relationship (SAR) studies and rational drug design. This technical guide provides a detailed overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes predicted data based on established spectroscopic principles and data from closely related compounds.

Molecular Structure and Key Features

The structure of this compound (C₁₀H₅F₂NO₃, Molecular Weight: 225.15 g/mol ) incorporates several key functional groups that give rise to characteristic spectroscopic signals.[1][2] The molecule consists of a difluorinated quinoline ring system, which is an aromatic heterocyclic scaffold. The hydroxyl group at position 4 and the carboxylic acid group at position 3 are crucial for its chemical reactivity and potential biological activity. The presence of two fluorine atoms significantly influences the electronic environment of the aromatic ring, which is reflected in the NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine atoms and the carbonyl group, as well as the aromatic ring currents.

Key Predicted Resonances:

-

Aromatic Protons: The protons on the benzene ring will appear in the downfield region (typically 7.0-8.5 ppm). The presence of two fluorine atoms will result in complex splitting patterns due to both H-H and H-F couplings.

-

Vinyl Proton: The proton at the C2 position of the quinoline ring is expected to be a singlet and highly deshielded due to the adjacent nitrogen and the C3-carboxylic acid group, likely appearing above 8.5 ppm.

-

Acidic Protons: The carboxylic acid proton is expected to be a broad singlet in the far downfield region (10-13 ppm).[3] The hydroxyl proton signal may also be broad and its position can vary depending on the solvent and concentration.

| Predicted ¹H NMR Data | |

| Proton | Predicted Chemical Shift (ppm) |

| H-2 | > 8.5 (s) |

| H-5 | 7.5-8.0 (dd) |

| H-7 | 7.2-7.7 (dd) |

| OH | Variable, broad |

| COOH | 10-13, broad |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton. The chemical shifts will be influenced by the electronegativity of the attached atoms (O, N, F) and the hybridization of the carbon atoms.

Key Predicted Resonances:

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon will be the most downfield signal, typically in the range of 165-185 ppm.

-

Aromatic and Olefinic Carbons: The carbons of the quinoline ring will appear between 100 and 160 ppm. The carbons directly attached to fluorine (C6 and C8) will show large one-bond C-F coupling constants. The carbon bearing the hydroxyl group (C4) will also be significantly downfield.

-

Quaternary Carbons: The spectrum will show several quaternary carbon signals corresponding to C3, C4, C4a, C6, C8, and C8a.

| Predicted ¹³C NMR Data | |

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | 165-175 |

| C4 (C-OH) | 150-160 |

| C2 | 140-150 |

| Aromatic/Olefinic Carbons | 100-140 |

Methodology for NMR Data Acquisition

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic bands for the O-H, C=O, C=C, and C-F bonds.

Predicted IR Absorption Bands

-

O-H Stretching: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H group of the carboxylic acid.[4][5] The phenolic O-H stretch will likely be masked by this broad band.

-

C=O Stretching: A strong, sharp absorption band around 1680-1720 cm⁻¹ is characteristic of the carbonyl group of the carboxylic acid.[4]

-

C=C and C=N Stretching: Aromatic C=C and quinoline C=N stretching vibrations are expected in the 1450-1650 cm⁻¹ region.[6]

-

C-F Stretching: Strong absorption bands due to C-F stretching are expected in the 1100-1300 cm⁻¹ region.

-

O-H Bending: An out-of-plane O-H bend for the carboxylic acid may be observed as a broad peak around 920 cm⁻¹.[5]

| Predicted IR Data | |

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 (broad, strong) |

| C=O (Carboxylic Acid) | 1680-1720 (strong, sharp) |

| C=C, C=N (Aromatic) | 1450-1650 (multiple bands) |

| C-F | 1100-1300 (strong) |

| O-H bend | ~920 (broad) |

Methodology for IR Data Acquisition (ATR)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound, the molecular ion peak and characteristic fragment ions are of interest.

Predicted Mass Spectrum

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (225.15). High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition.

-

Key Fragmentation Pathways:

-

Loss of H₂O: A fragment ion at [M-18]⁺ may be observed due to the loss of a water molecule.

-

Loss of COOH: A significant fragment at [M-45]⁺ corresponding to the loss of the carboxylic acid group is expected.

-

Decarboxylation: Loss of CO₂ would result in a fragment at [M-44]⁺.

-

The mass spectrum of the closely related ethyl ester, ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate, shows a molecular ion peak at m/z 253, which is consistent with its higher molecular weight.[7]

| Predicted MS Data | |

| Ion | Predicted m/z |

| [M]⁺ | 225 |

| [M-H₂O]⁺ | 207 |

| [M-CO₂]⁺ | 201 |

| [M-COOH]⁺ | 180 |

Methodology for Mass Spectrometry Data Acquisition (ESI-MS)

Conclusion

The spectroscopic characterization of this compound is crucial for its identification, purity assessment, and further development in drug discovery programs. This guide provides a comprehensive overview of the predicted NMR, IR, and MS data based on fundamental spectroscopic principles and comparative analysis with related structures. The detailed methodologies for data acquisition offer a practical framework for researchers. While the data presented here is predictive, it serves as a robust guide for interpreting experimentally obtained spectra and for the rational design of future research involving this promising chemical entity.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.

-

Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S11. 1H NMR spectrum of 3f. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

PubChem. (n.d.). 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]

-

IOSR Journal. (n.d.). Comparative vibrational spectroscopic studies of 7-chloro-4- hydroxy-3-quinolinecarboxylic acid based on density functional theory. Retrieved from [Link]

-

Frontiers. (n.d.). MS/MS fragmentation spectra of metabolites. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

Sources

- 1. This compound [cymitquimica.com]

- 2. This compound | 228728-19-6 | DJA72819 [biosynth.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate | C12H9F2NO3 | CID 2798043 - PubChem [pubchem.ncbi.nlm.nih.gov]

Mastering Solubility: A Technical Guide to 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic Acid for Drug Development Professionals

Foreword: The Critical Role of Solubility in Drug Discovery

In the landscape of drug discovery and development, the intrinsic property of solubility is a cornerstone that dictates the fate of a potential therapeutic agent. Poor aqueous solubility is a major hurdle, often leading to low bioavailability, erratic dosing responses, and, ultimately, the failure of promising candidates in the development pipeline.[1] For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely an academic exercise but a critical step in de-risking a project and paving the way for successful formulation and clinical application. This guide provides an in-depth technical exploration of the solubility of 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid, a quinolone derivative of interest in medicinal chemistry. While specific quantitative solubility data for this compound is not extensively published, this document will equip you with the foundational knowledge and practical methodologies to determine its solubility in your own laboratory setting. We will delve into the theoretical underpinnings of solubility, present robust experimental protocols, and discuss the key factors that influence the dissolution of this particular molecule.

Physicochemical Portrait of this compound

A thorough understanding of a molecule's physicochemical properties is paramount to predicting and interpreting its solubility behavior. This compound belongs to the quinolone class of compounds, which are known for their antibacterial activity.[2][3]

Molecular Structure:

Caption: Molecular Structure of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₅F₂NO₃ | [4][5][6] |

| Molecular Weight | 225.15 g/mol | [4][5] |

| Appearance | Solid (Expected) | General chemical knowledge |

| pKa | Not reported, but expected to have acidic (carboxylic acid) and weakly basic (quinoline nitrogen) functionalities. | Inferred from structure |

| LogP | Not reported, but the difluoro-substituents will increase lipophilicity compared to the parent quinolone. | Inferred from structure |

The presence of both a carboxylic acid and a quinoline nitrogen suggests that this compound is an amphoteric molecule. This is a critical piece of information, as its ionization state, and therefore its solubility, will be highly dependent on the pH of the surrounding medium.[2][3] The two fluorine atoms will increase the lipophilicity of the molecule, which may decrease its aqueous solubility compared to non-fluorinated analogs.

Thermodynamic vs. Kinetic Solubility: A Conceptual Framework

Before embarking on experimental determination, it is crucial to distinguish between two key types of solubility: thermodynamic and kinetic.[7][8][9]

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a given temperature and pressure, where the solid and solution phases are in equilibrium.[8][9] It is a fundamental property of the compound in a specific solvent. For crystalline solids, this refers to the solubility of the most stable polymorphic form.[7]

-

Kinetic Solubility: This is often measured in high-throughput screening settings.[9][10] It is determined by dissolving the compound in an organic solvent (typically DMSO) and then adding this stock solution to an aqueous buffer.[9] The concentration at which precipitation is first observed is the kinetic solubility. This value can be higher than the thermodynamic solubility because it can lead to the formation of a supersaturated, metastable solution.[7][8]

For drug development, both values are important. Kinetic solubility provides an early indication of potential solubility issues, while thermodynamic solubility is essential for formulation development and understanding the in vivo behavior of the drug.[9]

Factors Influencing the Solubility of this compound

Several factors will govern the solubility of this quinolone derivative in various laboratory solvents.[11]

-

pH: As an amphoteric molecule, the pH of the aqueous medium will have a profound effect on its solubility. At low pH, the quinoline nitrogen will be protonated, forming a more soluble cationic species. At high pH, the carboxylic acid will be deprotonated, forming a more soluble anionic species. The lowest solubility is expected at the isoelectric point (pI), where the net charge of the molecule is zero.[2][3]

-

Temperature: For most solid solutes, solubility increases with increasing temperature.[2][11] The extent of this effect can be determined by measuring solubility at different temperatures.

-

Solvent Polarity: The principle of "like dissolves like" is a useful guide. The presence of polar functional groups (carboxylic acid, hydroxyl group) suggests that polar solvents will be more effective at dissolving this compound. However, the aromatic quinoline core and the fluorine atoms contribute to its non-polar character. Therefore, a range of solvents with varying polarities should be tested.

-

Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different free energies and, consequently, different solubilities.[12] The metastable polymorph will generally be more soluble than the most stable form.[7] It is important to characterize the solid form used in solubility experiments.

-

Presence of Other Ions: The presence of metal cations can influence the solubility of fluoroquinolones through complexation.[13] While some studies report decreased solubility due to complex formation, others have observed an increase.[13] This should be a consideration if the intended formulation or biological environment contains significant concentrations of metal ions.

Experimental Determination of Solubility: Protocols and Best Practices

The following section provides detailed, step-by-step protocols for determining the thermodynamic and kinetic solubility of this compound.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[14][15]

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline at various pH values, ethanol, methanol, DMSO, acetone). The presence of undissolved solid is essential to ensure equilibrium is reached.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in solution has reached a plateau.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. This can be achieved by centrifugation of the vials followed by sampling of the supernatant, or by filtering the sample through a syringe filter (e.g., 0.22 µm PVDF or PTFE).

-

-

Quantification:

-

Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Prepare a calibration curve using standards of known concentrations to accurately quantify the solubility.

-

Caption: Workflow for Kinetic Solubility Determination.

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and concise manner.

Table 1: Hypothetical Solubility Data for this compound

| Solvent | Temperature (°C) | Thermodynamic Solubility (µg/mL) | Kinetic Solubility (µg/mL) |

| Water | 25 | Data to be determined | Data to be determined |

| PBS (pH 5.0) | 25 | Data to be determined | Data to be determined |

| PBS (pH 7.4) | 25 | Data to be determined | Data to be determined |

| PBS (pH 9.0) | 25 | Data to be determined | Data to be determined |

| Ethanol | 25 | Data to be determined | Not applicable |

| Methanol | 25 | Data to be determined | Not applicable |

| Acetone | 25 | Data to be determined | Not applicable |

| DMSO | 25 | Data to be determined | Not applicable |

Interpretation:

-

pH-Solubility Profile: Plotting the solubility against pH will reveal the pH at which the compound is least soluble (the isoelectric point) and the pH ranges where it is more soluble. This is critical for predicting its behavior in different parts of the gastrointestinal tract and for developing oral formulations.

-

Solvent Selection: The data will guide the selection of appropriate solvents for formulation, analytical method development, and other in vitro and in vivo studies.

-

Kinetic vs. Thermodynamic Discrepancy: A large difference between kinetic and thermodynamic solubility can indicate a high propensity for the compound to form supersaturated solutions, which can have implications for its absorption and bioavailability.

Safety Precautions

When handling this compound, it is important to follow standard laboratory safety procedures. Consult the Safety Data Sheet (SDS) for specific handling and disposal information. [16][17][18][19][20]General precautions include:

-

Working in a well-ventilated area or a chemical fume hood.

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

A thorough understanding and experimental determination of the solubility of this compound are indispensable for its successful development as a potential therapeutic agent. This guide has provided a comprehensive framework for approaching this critical task. By applying the principles and protocols outlined herein, researchers can generate a robust solubility profile that will inform crucial decisions throughout the drug development process, from lead optimization and formulation to preclinical and clinical studies. The investment in a detailed solubility assessment at an early stage is a prudent strategy to mitigate risks and enhance the probability of translating a promising molecule into a viable drug product.

References

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

ResearchGate. (2015). Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

ResearchGate. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

PubMed. (1994). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. [Link]

-

Semantic Scholar. (1994). The Effect of Temperature and pH on the Solubility of Quinolone Compounds: Estimation of Heat of Fusion. [Link]

-

Semantic Scholar. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Dipòsit Digital de la Universitat de Barcelona. (n.d.). Solubility determination of compounds of pharmaceutical interest. [Link]

-

PubChem. (n.d.). Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate. [Link]

-

ResearchGate. (2001). Influence of metal cations on the solubility of fluoroquinolones. [Link]

-

ACS Publications. (2021). Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses. [Link]

-

SlideShare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]

-

Unknown Source. (n.d.). SAFETY DATA SHEET. [Link]

Sources

- 1. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]

- 2. The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] The Effect of Temperature and pH on the Solubility of Quinolone Compounds: Estimation of Heat of Fusion | Semantic Scholar [semanticscholar.org]

- 4. This compound [cymitquimica.com]

- 5. This compound | 228728-19-6 | DJA72819 [biosynth.com]

- 6. This compound [cymitquimica.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. researchgate.net [researchgate.net]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. enamine.net [enamine.net]

- 11. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]

- 16. tradeportal.customs.gov.jo [tradeportal.customs.gov.jo]

- 17. WERCS Studio - Application Error [assets.thermofisher.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. fishersci.com [fishersci.com]

- 20. tcichemicals.com [tcichemicals.com]

Foreword: Unveiling the Solid-State Architecture of a Promising Fluoroquinolone Precursor

An In-Depth Technical Guide to the Prospective Crystal Structure of 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This compound stands as a significant scaffold in the development of next-generation fluoroquinolone antibiotics.[1][2][3][4] Its chemical architecture is a precursor to potent therapeutic agents, and understanding its three-dimensional structure at the atomic level is paramount for rational drug design, formulation development, and ensuring optimal bioavailability. The crystal structure dictates critical physicochemical properties such as solubility, stability, and dissolution rate, all of which are pivotal in the journey from a promising molecule to a viable pharmaceutical product.[5]

This guide provides a comprehensive technical overview of the methodologies and considerations for determining and analyzing the crystal structure of this compound. While a definitive crystal structure for this specific molecule is not yet publicly available, this document serves as a roadmap for researchers, outlining the necessary experimental and analytical workflows. We will delve into the principles of synthesis, crystal growth, single-crystal X-ray diffraction, and the interpretation of the resulting structural data, drawing upon established knowledge of similar quinolone derivatives.[6][7][8][9]

Part 1: Synthesis and Crystallization – From Powder to Pristine Single Crystals

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Proposed Synthesis of this compound

While various synthetic routes to quinolone derivatives exist, a common approach involves the cyclization of appropriately substituted anilines with a malonic acid derivative. For this compound, a plausible synthesis could be adapted from known methods for similar fluoroquinolones.[10]

Experimental Protocol: A Generalized Synthetic Approach

-

Starting Materials: 3,4-difluoroaniline and diethyl malonate (or a similar malonic ester).

-

Step 1: Condensation Reaction: React 3,4-difluoroaniline with diethyl malonate in the presence of a suitable catalyst and solvent. This step forms an intermediate enamine.

-

Step 2: Thermal Cyclization: The intermediate is heated at high temperatures (often in a high-boiling solvent like diphenyl ether) to induce intramolecular cyclization, forming the quinolone ring system.

-

Step 3: Saponification: The resulting ester is hydrolyzed using a base (e.g., sodium hydroxide), followed by acidification to yield the final carboxylic acid product.

-

Purification: The crude product is purified by recrystallization from a suitable solvent to obtain a high-purity powder.

The Art of Crystal Growth: Cultivating Diffraction-Quality Specimens

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to grow crystals that are well-formed, of an appropriate size (typically 0.1-0.5 mm in all dimensions), and free from significant defects.

Common Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered container. The slow evaporation of the solvent gradually increases the concentration, leading to the formation of crystals.

-

Solvent Diffusion: The compound is dissolved in a "good" solvent, and this solution is carefully layered with a "poor" solvent in which the compound is less soluble. Diffusion of the poor solvent into the good solvent reduces the solubility of the compound, promoting crystallization at the interface.

-

Vapor Diffusion: A small, concentrated solution of the compound is placed in a sealed container with a larger reservoir of a more volatile "anti-solvent." The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.

Table 1: Solvent Selection for Crystallization of Quinolone Carboxylic Acids

| Solvent System | Rationale | Potential Outcome |

| Dimethylformamide (DMF) / Water | Good initial solubility in DMF, with water acting as an anti-solvent. | Can yield well-formed crystals via slow evaporation or vapor diffusion. |

| Dimethyl sulfoxide (DMSO) / Ethanol | High solubility in DMSO; ethanol can act as a diffusing anti-solvent. | Suitable for compounds with poor solubility in common organic solvents. |

| Acetic Acid | The acidic nature can aid in solubilizing the carboxylic acid moiety. | Slow evaporation may yield crystals, but care must be taken to avoid solvate formation. |

It is crucial to screen a variety of solvents and techniques to find the optimal conditions for crystal growth. The potential for polymorphism, where a compound can exist in multiple crystalline forms, should also be considered, as different crystallization conditions can yield different polymorphs with distinct properties.[5][11][12]

Part 2: Single-Crystal X-ray Diffraction (SCXRD) – The Definitive Structural Probe

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[9]

Experimental Workflow for SCXRD

The process of SCXRD analysis can be broken down into several key steps, as illustrated in the following workflow diagram.

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol:

-

Crystal Selection and Mounting: A suitable single crystal is identified under a microscope and mounted on a goniometer head, typically using a cryo-loop and a cryo-protectant to flash-cool the crystal in a stream of cold nitrogen gas. This minimizes radiation damage during data collection.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A preliminary screening is performed to determine the crystal quality and unit cell parameters. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

-

Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution: The phases of the structure factors are determined using methods such as direct methods or Patterson synthesis, which leads to an initial electron density map and a preliminary model of the crystal structure.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. This process optimizes the atomic positions, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction data.

-

Validation and Analysis: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy. The geometric parameters, intermolecular interactions, and packing motifs are then analyzed.

Part 3: Anticipated Structural Features and Their Implications

Based on the known chemical structure of this compound and crystallographic data from related fluoroquinolones, we can anticipate several key structural features.